![molecular formula C14H14 B3425254 1-Ethyl-2-phenylbenzene CAS No. 40529-66-6](/img/structure/B3425254.png)
1-Ethyl-2-phenylbenzene
Overview
Description
1-Ethyl-2-phenylbenzene, also known as ethylphenylbenzene, is an organic compound with the molecular formula C14H14. It is a derivative of benzene, where an ethyl group and a phenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
1-Ethyl-2-phenylbenzene can be synthesized through several methods, primarily involving electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+C2H5ClAlCl3C6H5C2H5+HCl
In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-2-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position (the carbon atom attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives. For example, oxidation with potassium permanganate (KMnO4) under acidic conditions converts the ethyl group to a carboxyl group.
Bromination: The benzylic carbon can be brominated using N-bromosuccinimide (NBS) to form benzylic bromides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as nitro groups through nitration or halogens through halogenation.
Scientific Research Applications
Scientific Research Applications
1-Ethyl-2-phenylbenzene has several notable applications in scientific research:
Chemistry
- Solvent and Intermediate : It serves as a solvent in various chemical reactions and as an intermediate in the synthesis of other organic compounds.
Biology
- Model Compound : Used in studies related to biological membranes, helping researchers understand the behavior of aromatic hydrocarbons within biological systems.
Medicine
- Drug Development : Ongoing research is exploring its potential in designing new pharmaceuticals, particularly those with aromatic structures that may exhibit biological activity.
Industrial Applications
The industrial applications of this compound are extensive:
Paints and Coatings
- Solvent Properties : It is widely used as a solvent in paints and coatings, enhancing the dispersion of resins and pigments, which improves performance and durability .
Adhesives and Sealants
- Viscosity Control : The compound aids in dissolving polymer components in adhesives, contributing to the required viscosity for effective application .
Cleaning Products
- Degreasing Agent : Its high solvency power makes it effective for cleaning and degreasing applications in industrial settings .
Chemical Manufacturing
- Versatile Solvent : Employed as a solvent for various reactions, extractions, and separations in chemical synthesis processes .
Case Study 1: Use in Drug Development
Research has indicated that derivatives of this compound exhibit selective inhibition against cyclooxygenase enzymes (COX), which are important targets in pain management therapies. Studies demonstrate that modifications to the biphenyl structure can enhance selectivity and potency against COX-1 while minimizing COX-2 activity, showcasing its potential in pharmaceutical applications .
Case Study 2: Industrial Solvent Efficacy
In industrial settings, the use of this compound as a solvent has been evaluated for its effectiveness in paint formulations. Comparative studies revealed that coatings made with this solvent exhibited superior adhesion properties and durability compared to those made with traditional solvents, affirming its value in enhancing product performance .
Mechanism of Action
The mechanism of action of 1-ethyl-2-phenylbenzene in chemical reactions involves the activation of the benzylic position, making it susceptible to various transformations. The aromatic ring’s electron-rich nature facilitates electrophilic substitution reactions, while the ethyl group can undergo oxidation and other modifications.
Comparison with Similar Compounds
1-Ethyl-2-phenylbenzene can be compared with other alkylbenzenes such as toluene (methylbenzene) and ethylbenzene. While toluene has a single methyl group attached to the benzene ring, ethylbenzene has an ethyl group. The presence of the additional phenyl group in this compound imparts unique reactivity and properties, making it distinct from these simpler alkylbenzenes.
Similar compounds include:
Toluene (Methylbenzene): C7H8
Ethylbenzene: C8H10
Cumene (Isopropylbenzene): C9H12
These compounds share structural similarities but differ in their specific substituents and resulting chemical behavior.
Biological Activity
1-Ethyl-2-phenylbenzene, also known as ethyl biphenyl, is an aromatic hydrocarbon with the chemical formula CH. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
This compound is characterized by:
- Molecular Weight : 182.24 g/mol
- Boiling Point : Approximately 250 °C
- Solubility : Insoluble in water but soluble in organic solvents.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some studies have shown that certain derivatives possess inhibitory effects against bacteria and fungi.
- Anticancer Activity : Investigations into its potential as an anticancer agent are ongoing, with some derivatives demonstrating cytotoxic effects on cancer cell lines.
The biological activity of this compound is attributed to its structure, which allows it to interact with biological molecules. The electron-rich aromatic ring can participate in electrophilic substitution reactions, potentially leading to the formation of reactive intermediates that exert biological effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxic effects on cancer cell lines | |
Cardiovascular | Potential changes in perfusion pressure |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that certain compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
- Anticancer Research : In vitro studies have shown that specific derivatives can induce apoptosis in cancer cells. For instance, a derivative demonstrated a dose-dependent decrease in cell viability in breast cancer cell lines, suggesting potential for development as a therapeutic agent.
- Cardiovascular Effects : Research examining the cardiovascular impact of sulfonamide derivatives indicated that similar compounds could influence perfusion pressure. This suggests that this compound and its derivatives may interact with calcium channels, affecting vascular resistance and blood flow dynamics .
Future Directions
While preliminary findings are promising regarding the biological activities of this compound and its derivatives, further research is necessary to fully elucidate their mechanisms of action and therapeutic potential. Key areas for future investigation include:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Toxicology Studies : Evaluating potential toxic effects and safety profiles in vivo.
- Clinical Trials : Conducting trials to assess efficacy in humans.
Properties
IUPAC Name |
1-ethyl-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYHUARHITGIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068234 | |
Record name | 2-Ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1812-51-7, 40529-66-6 | |
Record name | 1,1'-Biphenyl, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040529666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylbiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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